molecular formula C22H19NO B14528383 2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- CAS No. 62500-28-1

2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis-

Cat. No.: B14528383
CAS No.: 62500-28-1
M. Wt: 313.4 g/mol
InChI Key: DYKMEOLGLOATGB-LEWJYISDSA-N
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Description

2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are well-known for their role in antibiotics, such as penicillins and cephalosporins. This particular compound is characterized by its unique structure, which includes a 2-azetidinone ring substituted with 4-(4-methylphenyl) and 1,3-diphenyl groups in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is widely used due to its efficiency and ability to produce a variety of β-lactam structures. The reaction conditions often involve the use of acid activators such as propylphosphonic anhydride (T3P®) under mild and clean conditions .

Industrial Production Methods

Industrial production of 2-azetidinone derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of green chemistry methods, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amines or alcohols, and substitution can result in various β-lactam derivatives .

Mechanism of Action

The mechanism of action of 2-azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- is unique due to its specific substitution pattern and cis configuration, which can influence its chemical reactivity and biological activity. Its structure allows for the exploration of new derivatives with potentially enhanced properties .

Properties

CAS No.

62500-28-1

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

(3S,4S)-4-(4-methylphenyl)-1,3-diphenylazetidin-2-one

InChI

InChI=1S/C22H19NO/c1-16-12-14-18(15-13-16)21-20(17-8-4-2-5-9-17)22(24)23(21)19-10-6-3-7-11-19/h2-15,20-21H,1H3/t20-,21+/m0/s1

InChI Key

DYKMEOLGLOATGB-LEWJYISDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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